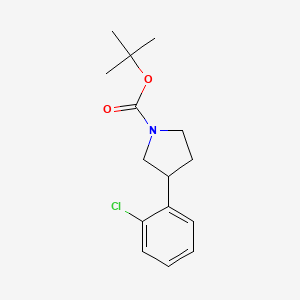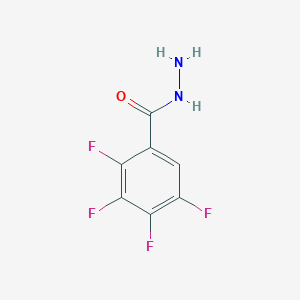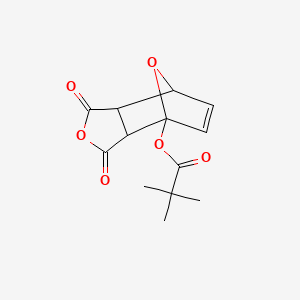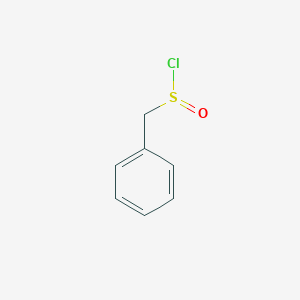
Phenylmethanesulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmethanesulfinyl chloride is an organosulfur compound with the chemical formula C7H7ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl group attached to a benzyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Phenylmethanesulfinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylmethanesulfonic acid with thionyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure the complete conversion of the acid to the sulfonyl chloride . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Análisis De Reacciones Químicas
Phenylmethanesulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.
Common reagents used in these reactions include triethylamine, potassium fluoride, and various solvents like dichloromethane and ether. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenylmethanesulfinyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenylmethanesulfinyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Phenylmethanesulfinyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride. While all these compounds contain the sulfonyl chloride functional group, this compound is unique due to the presence of a benzyl group, which can influence its reactivity and the types of reactions it undergoes .
Similar compounds include:
- Methanesulfonyl chloride
- Toluenesulfonyl chloride
- Benzenesulfonyl chloride
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the sulfonyl group.
Propiedades
Fórmula molecular |
C7H7ClOS |
|---|---|
Peso molecular |
174.65 g/mol |
Nombre IUPAC |
phenylmethanesulfinyl chloride |
InChI |
InChI=1S/C7H7ClOS/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
BSRRTKZDGFJPMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


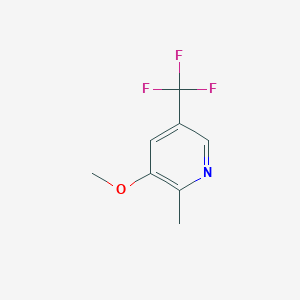
![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)
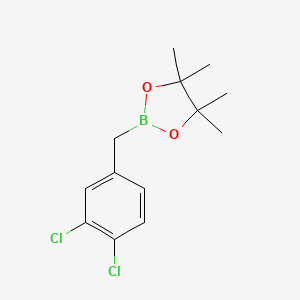
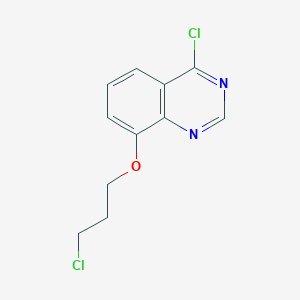

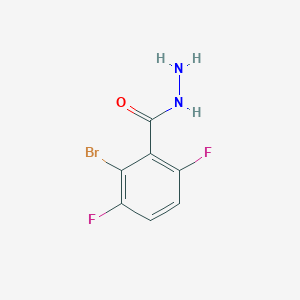
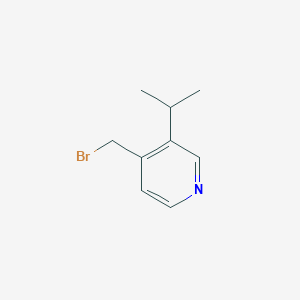
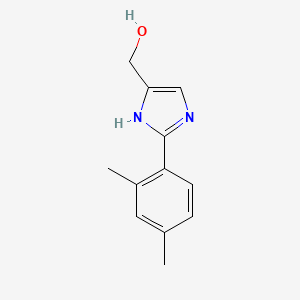
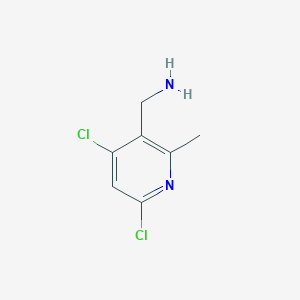
![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13675512.png)
